

Application Notes and Protocols for the Analytical Characterization of Pentyl Propyl Ether

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Compound of Interest

Compound Name: *Pentyl propyl ether*

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Introduction

Pentyl propyl ether (also known as 1-propoxypentane) is an organic compound with the chemical formula $C_8H_{18}O$.^[1] It belongs to the ether class of compounds, characterized by an oxygen atom connected to two alkyl groups. Accurate characterization of this compound is crucial for its use in various applications, including as a solvent and in chemical synthesis. These application notes provide detailed protocols for the analytical characterization of **pentyl propyl ether** using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **pentyl propyl ether** is presented in Table 1.

Table 1: Physicochemical Properties of **Pentyl Propyl Ether**

Property	Value	Reference
Molecular Formula	C8H18O	[1][2][3]
Molecular Weight	130.23 g/mol	[1][2][3]
Boiling Point	130-132 °C	[1]
Density	~0.8 g/cm ³	[1]
CAS Number	18641-82-2	[2][3]
IUPAC Name	1-propoxypentane	[3]

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It provides information on the retention time of the analyte, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers structural information through fragmentation patterns.

Sample Preparation:

- Prepare a 1 mg/mL stock solution of **pentyl propyl ether** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

Instrumentation:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

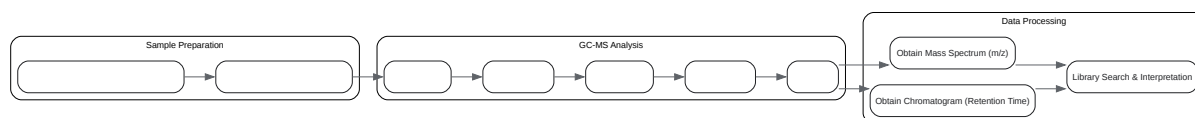
GC-MS Parameters:

Parameter	Value
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1
Oven Program	Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 35-300

Table 2: GC-MS Data for **Pentyl Propyl Ether**

Parameter	Value	Reference
Predicted Retention Time	~ 8-10 min (under conditions specified)	N/A
Molecular Ion (M ⁺)	m/z 130	[2]
Key Fragment Ions (m/z)	87, 71, 59, 43, 41, 29	[2]

Note: The retention time is an estimated value and should be confirmed by running a standard under the specified conditions.



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Caption: Workflow for GC-MS analysis of **pentyl propyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the complete structural characterization of **pentyl propyl ether**.

Sample Preparation:

- Dissolve approximately 5-10 mg of **pentyl propyl ether** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

^1H NMR Parameters:

Parameter	Value
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	1.0 s
Acquisition Time	4.0 s
Spectral Width	20 ppm

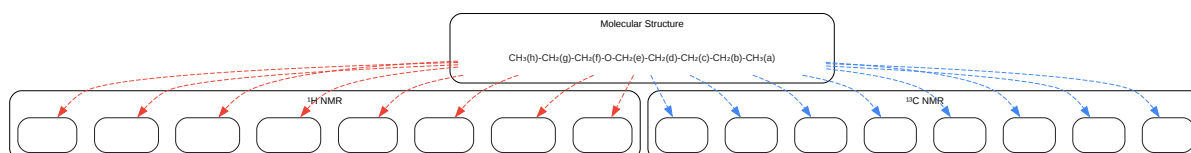
¹³C NMR Parameters:

Parameter	Value
Pulse Program	zgpg30 (proton-decoupled)
Number of Scans	1024
Relaxation Delay	2.0 s
Acquisition Time	1.2 s
Spectral Width	240 ppm

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **Pentyl Propyl Ether** (in CDCl₃)

Assignment (Structure: CH ₃ -CH ₂ -CH ₂ -CH ₂ -O-CH ₂ -CH ₂ -CH ₃)	Predicted ¹ H Chemical Shift (δ, ppm)	Predicted ¹³ C Chemical Shift (δ, ppm)
a (CH ₃ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-...)	0.91 (t)	14.1
b (...-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-...)	1.33 (m)	22.5
c (...-CH ₂ -CH ₂ -CH ₂ -O-...)	1.39 (m)	28.3
d (...-CH ₂ -CH ₂ -O-...)	1.57 (m)	29.4
e (...-CH ₂ -O-...)	3.38 (t)	71.0
f (...-O-CH ₂ -...)	3.36 (t)	72.8
g (...-O-CH ₂ -CH ₂ -...)	1.59 (m)	23.2
h (...-O-...-CH ₂ -CH ₃)	0.92 (t)	10.5

Note: These are predicted values based on analogous compounds and chemical shift theory. Actual experimental values may vary slightly. For example, the protons on the carbons adjacent to the oxygen in dipropyl ether appear at approximately 3.4 ppm.[4] The carbons adjacent to the oxygen in methyl propyl ether are found at 58.5 and 74.8 ppm.



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Caption: Correlation of structure to NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For ethers, the most characteristic absorption is the C-O-C stretching vibration.

Sample Preparation (Neat Liquid):

- Place a small drop of neat **pentyl propyl ether** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first to create a thin liquid film.
- Mount the salt plates in the sample holder of the FTIR spectrometer.

Alternatively, using an Attenuated Total Reflectance (ATR) accessory:

- Ensure the ATR crystal is clean.
- Place a small drop of **pentyl propyl ether** directly onto the ATR crystal.
- If applicable, apply pressure using the instrument's pressure arm to ensure good contact.

Instrumentation:

- FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a DTGS detector.

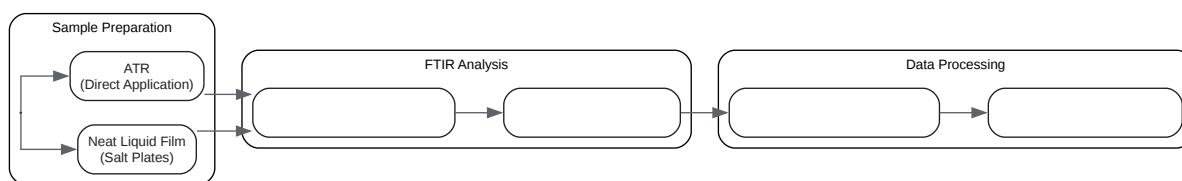
FTIR Parameters:

Parameter	Value
Spectral Range	4000 - 400 cm^{-1}
Resolution	4 cm^{-1}
Number of Scans	16

Table 4: Characteristic FTIR Absorption Bands for **Pentyl Propyl Ether**

Functional Group	Characteristic Absorption (cm ⁻¹)	Reference
C-O-C Stretch	Strong, in the range of 1150-1085	N/A
C-H Stretch (sp ³)	2960-2850	N/A
C-H Bend	1470-1450	N/A

Note: The C-O-C stretch is the most diagnostic peak for identifying an ether. A vapor phase IR spectrum is available on PubChem for reference.[3]



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Caption: Workflow for FTIR analysis of **pentyl propyl ether**.

Conclusion

The combination of GC-MS, NMR, and FTIR spectroscopy provides a comprehensive characterization of **pentyl propyl ether**. GC-MS confirms the molecular weight and provides structural information through fragmentation. NMR spectroscopy offers detailed insight into the carbon-hydrogen framework, allowing for unambiguous structure elucidation. FTIR spectroscopy confirms the presence of the key ether functional group. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the analysis and quality control of this compound.

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